4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

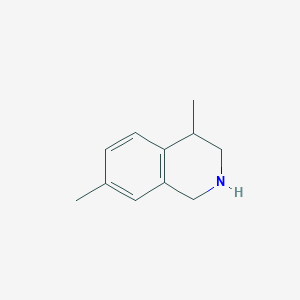

4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline is an organic compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two methyl groups at the 4th and 7th positions of the tetrahydroisoquinoline skeleton. Tetrahydroisoquinolines are known for their diverse biological activities and are found in various natural products and synthetic pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions

4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . Another method includes the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. These processes utilize catalysts such as palladium on carbon or platinum oxide to achieve the desired reduction of isoquinoline derivatives .

化学反应分析

Types of Reactions

4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.

Reduction: The compound can be further hydrogenated to produce decahydroisoquinoline.

Substitution: It can participate in N-alkylation reactions with halo acetophenones to form substituted tetrahydroisoquinolines.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide and selenium dioxide.

Reduction: Palladium on carbon or platinum oxide.

Substitution: Halo acetophenones and suitable bases like triethylamine.

Major Products Formed

Oxidation: Corresponding nitrone.

Reduction: Decahydroisoquinoline.

Substitution: Substituted tetrahydroisoquinolines.

科学研究应用

4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

作用机制

The mechanism of action of 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is known to modulate the function of dopaminergic neurons by altering dopamine metabolism in the central nervous system . The compound exhibits neuroprotective effects by scavenging free radicals and inhibiting monoamine oxidase . Additionally, it has been shown to antagonize the glutamatergic system, contributing to its neuroprotective properties .

相似化合物的比较

4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:

1,2,3,4-Tetrahydroisoquinoline: The parent compound without methyl substitutions, known for its basic properties and presence in various natural products.

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: A derivative with methoxy groups, used in the synthesis of bioactive molecules.

Salsolinol (6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline): A catechol derivative with neurotoxic and neuroprotective properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .

生物活性

4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline (DMTIQ) is an organic compound belonging to the tetrahydroisoquinoline class, recognized for its diverse biological activities. This article explores the biological activity of DMTIQ, focusing on its neuroprotective effects, potential therapeutic applications, and mechanisms of action.

DMTIQ is characterized by two methyl groups at the 4th and 7th positions of the tetrahydroisoquinoline skeleton. It can be synthesized through various methods, including cyclization of N-acyl derivatives of β-phenylethylamine in the presence of dehydrating agents or through large-scale hydrogenation processes using catalysts like palladium on carbon.

Biological Activities

DMTIQ has been studied for several biological activities:

- Neuroprotective Effects : Research indicates that DMTIQ exhibits neuroprotective properties, particularly in dopaminergic neurons. It modulates dopamine metabolism in the central nervous system, which is crucial for potential applications in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

- Anti-Cancer Properties : Preliminary studies suggest that DMTIQ may have anti-cancer effects. Its derivatives have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

- Enzyme Inhibition : DMTIQ and its derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Inhibition of these enzymes can be beneficial in treating conditions like Alzheimer's disease .

The mechanism of action of DMTIQ involves several pathways:

- Dopaminergic Modulation : DMTIQ interacts with dopaminergic pathways, influencing dopamine levels and receptor activity. This modulation is essential for its neuroprotective effects.

- Apoptosis Pathway Activation : Studies have indicated that DMTIQ may activate intrinsic apoptosis pathways through mitochondrial signaling. This includes the activation of caspases and modulation of reactive oxygen species (ROS) levels .

Case Studies

- Neuroprotection in Animal Models : A study observed that DMTIQ administration in mice subjected to neurotoxic agents resulted in reduced neuronal loss and improved motor function. The compound was found to decrease oxidative stress markers significantly.

- Cancer Cell Line Studies : In vitro studies demonstrated that DMTIQ derivatives inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to cell cycle arrest and induction of apoptosis through ROS generation .

Comparative Analysis with Similar Compounds

A comparison with related compounds highlights the unique properties of DMTIQ:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | No methyl substitutions | Basic properties; less biological activity |

| 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy groups at positions 6 and 7 | Used in synthesis; varied activity |

| Salsolinol (6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline) | Catechol derivative | Neurotoxic and neuroprotective properties |

DMTIQ's specific substitution pattern contributes to its distinct biological activities compared to its analogs.

属性

IUPAC Name |

4,7-dimethyl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-8-3-4-11-9(2)6-12-7-10(11)5-8/h3-5,9,12H,6-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTARDXHEOXMNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC2=C1C=CC(=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40612707 |

Source

|

| Record name | 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1267865-80-4 |

Source

|

| Record name | 4,7-Dimethyl-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40612707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。